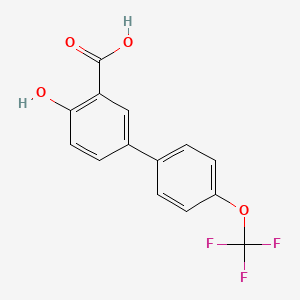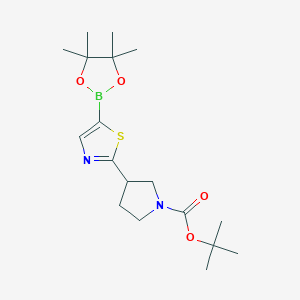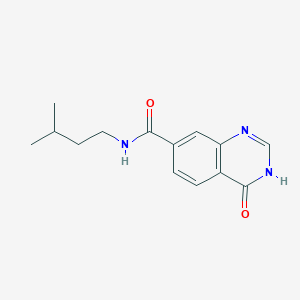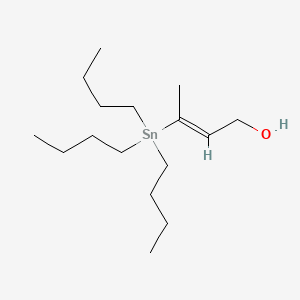
(E)-3-(Tributylstannyl)-2-buten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Tributylstannyl)-2-buten-1-ol is an organotin compound characterized by the presence of a stannyl group attached to a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Tributylstannyl)-2-buten-1-ol typically involves the reaction of tributylstannyl anion with suitable alkenyl halides. One common method includes the preparation of tributylstannyl potassium (Bu3SnK) from hexabutyldistannane (Bu3SnSnBu3) with potassium in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C . This stannyl anion can then react with alkenyl halides to form the desired stannylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organotin chemistry and large-scale synthesis of similar compounds suggest that the process would involve the use of large reactors, controlled atmospheres, and precise temperature regulation to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(Tributylstannyl)-2-buten-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be substituted by other nucleophiles through classic SN2 mechanisms or electron-transfer processes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: For cross-coupling reactions, palladium catalysts like Pd(PPh3)4 are often employed.
Copper(I) Iodide (CuI): Used as a co-catalyst in Sonogashira coupling reactions.
Tetrabutylammonium Hydroxide (TBAOH): Acts as an activator in certain cross-coupling reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted alkenes and enynes .
Applications De Recherche Scientifique
(E)-3-(Tributylstannyl)-2-buten-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate the formation of carbon-carbon bonds.
Material Science:
Mécanisme D'action
The mechanism of action of (E)-3-(Tributylstannyl)-2-buten-1-ol involves the reactivity of the stannyl group. The stannyl group can participate in electron-transfer processes, leading to the formation of stannyl radicals and subsequent reaction intermediates . These intermediates can then undergo further transformations to yield the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(Tributylstannyl)-1-octene-3-ol: Similar in structure but with a longer carbon chain.
(E)-1,2-Bis(tributylstannyl)ethene: Contains two stannyl groups attached to an ethene backbone.
Uniqueness
(E)-3-(Tributylstannyl)-2-buten-1-ol is unique due to its specific stannylation pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C16H34OSn |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
(E)-3-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
PBOXKNHPWLMREP-UHFFFAOYSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)/C(=C/CO)/C |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-(4-chlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086721.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
![7-(4-chlorophenyl)-8-(2-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086729.png)
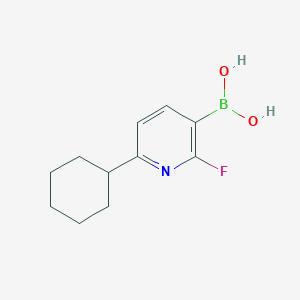
![2-(Furan-2-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086755.png)
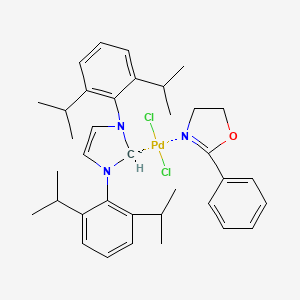
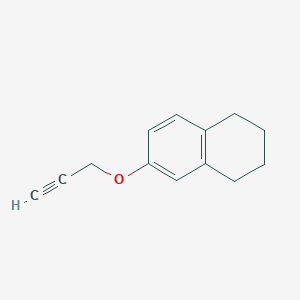
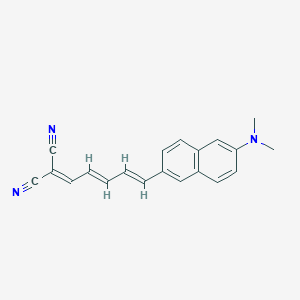
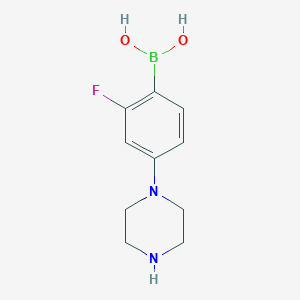

![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
